TBDMS-PEG4-OH

Catalog No.
S544638
CAS No.
134179-40-1
M.F
C14H32O5Si
M. Wt
308.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TBDMS-PEG4-OH

CAS Number

134179-40-1

Product Name

TBDMS-PEG4-OH

IUPAC Name

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C14H32O5Si

Molecular Weight

308.49 g/mol

InChI

InChI=1S/C14H32O5Si/c1-14(2,3)20(4,5)19-13-12-18-11-10-17-9-8-16-7-6-15/h15H,6-13H2,1-5H3

InChI Key

KZFZMISGZPOLJM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TBDMS-PEG5

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO

The exact mass of the compound 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is 308.2019 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TBDMS-PEG4-OH, CAS 134179-40-1, is a discrete (monodisperse) heterobifunctional linker essential in multi-step organic synthesis, particularly for bioconjugation and the development of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[1] It features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility, flanked by a primary hydroxyl group for subsequent reactions and a tert-butyldimethylsilyl (TBDMS) ether.[2] The TBDMS group is a robust protecting group, stable under a wide range of non-acidic conditions, which can be selectively removed using fluoride-based reagents, enabling orthogonal synthetic strategies.[3][4]

Substituting TBDMS-PEG4-OH with seemingly similar alternatives introduces significant process and product variability. Using polydisperse PEG mixtures, instead of a monodisperse linker, results in heterogeneous final products with inconsistent biological activity and challenging purification profiles, a critical failure for therapeutic development.[5][6] Choosing a linker with a different protecting group, such as an acid-labile Trityl group, necessitates a complete redesign of the synthetic route to avoid unintended deprotection of other acid-sensitive moieties.[7] Altering the defined PEG4 length to PEG3 or PEG5 can negatively impact the final molecule's spatial geometry, which is often optimized for biological target engagement, potentially rendering the compound inactive.[8][9] Even substituting with the unprotected HO-PEG4-OH requires adding extra, often low-yielding, mono-protection and purification steps, offsetting initial cost savings with increased labor and reduced overall yield.

Enabling Orthogonal Synthesis: Fluoride-Based Deprotection Preserves Acid-Labile Groups

The TBDMS ether of this linker is stable to a wide range of reagents but can be selectively cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).[4] This is in sharp contrast to acid-labile groups such as Trityl (Tr), which are rapidly removed under acidic conditions (e.g., 80% acetic acid) where TBDMS remains intact. For instance, TBDMS ethers are significantly more stable to acidic hydrolysis than other common silyl ethers and can withstand conditions like 50% trifluoroacetic acid.[10] This orthogonality is critical in multi-step syntheses, allowing for the selective deprotection of the TBDMS-protected hydroxyl without removing other valuable, acid-sensitive protecting groups like Boc or Trityl on the same molecule.

Evidence DimensionProtecting Group Stability
Target Compound DataStable to acidic conditions (e.g., 80% AcOH, 50% TFA); selectively cleaved by fluoride ions (e.g., TBAF).
Comparator Or BaselineTrityl (Tr) Group: Labile under mild acidic conditions (e.g., 80% AcOH).
Quantified DifferenceQualitatively orthogonal; TBDMS is stable under conditions that cleave Trityl, and vice-versa.
ConditionsStandard synthetic deprotection protocols.

This chemical orthogonality is a primary procurement driver, as it enables complex synthetic routes that would otherwise fail due to non-selective deprotection.

Optimal Linker Length: The PEG4 Spacer is Critical for Potent PROTAC-Mediated Protein Degradation

In PROTAC design, linker length is a critical determinant of efficacy. A study comparing PROTACs with different linkers showed that extending a linker from a PEG2 (8 atoms) to a PEG4 (14 atoms) composition dramatically improved performance. The PROTAC with the PEG4 linker achieved a DC₅₀ (concentration for 50% degradation) of 25 nM and a Dₘₐₓ (maximum degradation) of >95%. In contrast, the shorter PEG2-based PROTAC was significantly less potent, with a DC₅₀ of 800 nM and a Dₘₐₓ of only 45%.[11] This demonstrates that the specific spatial distance provided by the PEG4 linker is essential for forming a productive ternary complex between the target protein and the E3 ligase, a requirement for efficient degradation.

Evidence DimensionPROTAC Degradation Potency (DC₅₀)
Target Compound DataPROTAC with PEG4 linker: 25 nM
Comparator Or BaselinePROTAC with PEG2 linker: 800 nM
Quantified Difference32-fold improvement in potency (lower DC₅₀)
ConditionsCell-based protein degradation assay for CRBN-recruiting PROTACs.

This provides quantitative justification for procuring the precise PEG4 length over shorter or longer analogs for applications where linker geometry is key.

Monodispersity Advantage: Ensuring Homogeneous and Reproducible Antibody-Drug Conjugates (ADCs)

The use of monodisperse PEG linkers like TBDMS-PEG4-OH is critical for manufacturing homogeneous ADCs.[6] A monodisperse PEG possesses a single, defined molecular weight (Polydispersity Index, PDI = 1.0). In contrast, traditional polydisperse PEGs are mixtures of varying chain lengths (PDI > 1.0).[12] Using a monodisperse linker ensures that every ADC molecule is identical, leading to a well-defined product with predictable pharmacokinetics and simplified characterization.[6] Using a polydisperse PEG linker results in a heterogeneous mixture of ADC products, complicating manufacturing, characterization, and regulatory approval, and potentially leading to variable in-vivo performance.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0 (single, pure compound)
Comparator Or BaselinePolydisperse PEG Linkers: > 1.0 (heterogeneous mixture)
Quantified DifferenceFundamentally different product composition (single species vs. mixture)
ConditionsMass spectrometry analysis (e.g., MALDI-TOF).

For therapeutic applications, batch-to-batch consistency is non-negotiable; procuring a monodisperse linker is essential for reproducibility and a viable regulatory pathway.

Complex Molecule Synthesis Requiring Orthogonal Protecting Groups

Ideal for multi-step syntheses of complex molecules, such as natural products or advanced pharmaceutical intermediates, where acid-sensitive groups (e.g., Boc, Trityl) must be preserved while a specific hydroxyl group is revealed for further reaction. The fluoride-specific deprotection of the TBDMS group ensures high selectivity and yield.[4]

Development of Potent and Optimized PROTACs

Serves as a critical building block for constructing PROTACs where the linker length must be precisely controlled to ensure optimal ternary complex formation and achieve high degradation potency. The PEG4 length has been shown to be superior to shorter analogs for specific target-ligase pairs.[11]

Manufacturing Clinical-Grade Antibody-Drug Conjugates (ADCs)

Essential for the synthesis of homogeneous ADC candidates for preclinical and clinical development. Its monodisperse nature ensures the production of a single, well-defined conjugate, which is a critical requirement for regulatory approval and ensures consistent pharmacological behavior.[6]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

308.20190065 Da

Monoisotopic Mass

308.20190065 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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